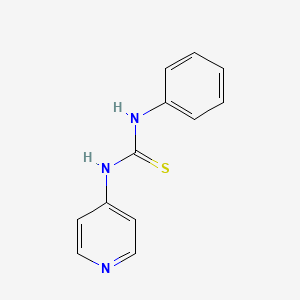

Thiourea, N-phenyl-N'-4-pyridinyl-

Beschreibung

Overview of Thiourea (B124793) Derivatives in Academic Research

Thiourea and its derivatives are a versatile class of organic compounds that have attracted considerable attention in academic research due to their wide array of applications. evitachem.com These compounds, characterized by the presence of a central thiourea functional group, are integral to various fields, including organic synthesis, coordination chemistry, and materials science. In recent years, the focus on thiourea derivatives has intensified, particularly concerning their diverse biological activities. Research has demonstrated that these compounds exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. evitachem.comnih.gov

The structural versatility of thiourea derivatives allows for the synthesis of a vast library of compounds with tailored properties. The ability to introduce different substituents on the nitrogen atoms of the thiourea core enables fine-tuning of their electronic and steric characteristics, which in turn influences their biological activity and potential as therapeutic agents. nih.gov

Significance of N-Aryl-N'-Pyridinylthiourea Architectures

Within the extensive family of thiourea derivatives, the N-aryl-N'-pyridinylthiourea architecture holds particular significance. This specific arrangement brings together an aromatic phenyl ring and a heteroaromatic pyridine (B92270) ring on the same thiourea scaffold. This combination is of interest for several reasons. The pyridine moiety can enhance solubility in polar solvents and provides a site for hydrogen bonding, which can be crucial for interactions with biological targets. evitachem.com The phenyl group contributes to the molecule's hydrophobic character and can engage in π-stacking interactions. evitachem.com

The N-aryl-N'-pyridinylthiourea scaffold has been explored for its potential in medicinal chemistry. For instance, related structures, such as N-aryl-N'-arylmethylurea derivatives containing a pyridine ring, have been designed and synthesized as potential antiproliferative agents. nih.gov Studies on similar architectures, like 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, have also shown promising results as antiproliferative agents, with some compounds exhibiting potent activity against various cancer cell lines. nih.gov Furthermore, the inclusion of a pyridine ring in thiourea derivatives has been investigated for its impact on antimicrobial activity. nih.gov

Scope and Research Gaps Pertaining to Thiourea, N-phenyl-N'-4-pyridinyl-

Despite the broad interest in thiourea derivatives and the recognized potential of the N-aryl-N'-pyridinylthiourea scaffold, a comprehensive body of research focused specifically on Thiourea, N-phenyl-N'-4-pyridinyl- is not yet available in the public domain. While the compound is listed in chemical databases under CAS number 13140-70-0 and is commercially available, detailed academic studies dedicated to its synthesis, characterization, and biological evaluation are limited. evitachem.com

A significant research gap exists in the experimental determination and reporting of its specific physicochemical properties. For instance, while the synthesis of similar thioureas is generally achieved by reacting an appropriate isothiocyanate with an amine, a detailed, optimized synthetic protocol for Thiourea, N-phenyl-N'-4-pyridinyl- along with its comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is not extensively documented in peer-reviewed literature.

Furthermore, there is a lack of published data on the single-crystal X-ray diffraction analysis of this specific compound, which would provide invaluable insights into its three-dimensional structure and intermolecular interactions. While the biological activities of related compounds suggest potential anticancer and antimicrobial properties for Thiourea, N-phenyl-N'-4-pyridinyl-, dedicated studies to confirm and quantify these activities are needed. The existing research on analogous compounds provides a strong rationale for such investigations, but specific in vitro and in vivo data for the title compound are currently scarce. This highlights a clear opportunity for future research to fill these knowledge gaps and to fully elucidate the chemical and biological profile of Thiourea, N-phenyl-N'-4-pyridinyl-.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

13140-70-0 |

|---|---|

Molekularformel |

C12H11N3S |

Molekulargewicht |

229.30 g/mol |

IUPAC-Name |

1-phenyl-3-pyridin-4-ylthiourea |

InChI |

InChI=1S/C12H11N3S/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-9H,(H2,13,14,15,16) |

InChI-Schlüssel |

YEWCOTXRBVKDHB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=NC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for Thiourea, N Phenyl N 4 Pyridinyl

Established Synthetic Pathways for N,N'-Diarylthioureas

The synthesis of N,N'-diarylthioureas, the class of compounds to which N-phenyl-N'-4-pyridinylthiourea belongs, is well-documented. A common and straightforward method involves the reaction of an amine with an isothiocyanate. In this case, the reaction would be between aniline (B41778) and 4-pyridyl isothiocyanate or between 4-aminopyridine (B3432731) and phenyl isothiocyanate.

Another established route is the use of phase transfer catalysis. For instance, N,N-diaryl-N′,N′-1,4-phenylenedi(oxyacetyl)-dithioureas have been synthesized under solid–liquid phase transfer catalysis conditions. researchgate.net This methodology could potentially be adapted for the synthesis of N-phenyl-N'-4-pyridinylthiourea. Furthermore, the synthesis of N,N-diaryl tertiary amines has been achieved through the alkylation of secondary diarylamines in the presence of a base, a high-yielding procedure that avoids transition-metal catalysts. st-andrews.ac.uk

Targeted Synthesis of Thiourea (B124793), N-phenyl-N'-4-pyridinyl-

Conventional Reaction Conditions and Yield Optimization

The conventional synthesis of N-phenyl-N'-4-pyridinylthiourea typically involves the reaction of its precursor molecules in a suitable solvent under thermal conditions. The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product.

Factors such as the choice of solvent, reaction temperature, and reaction time significantly impact the outcome. For instance, in the synthesis of related N-phenyl-1H-indazoles, the reaction of o-chlorobenzaldehydes with arylhydrazones was optimized by carefully selecting the reaction conditions. beilstein-journals.org A study on the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles found that the reaction time and temperature were critical, with the best yield (60%) achieved after 24 hours at 120 °C. beilstein-journals.org Reducing the temperature drastically decreased the yield. beilstein-journals.org Similarly, the yield of N-phenyl-N'-4-pyridinylthiourea can be optimized by systematically varying these parameters.

Table 1: Optimization of Reaction Conditions for a Related N-phenyl-1H-indazole Synthesis beilstein-journals.org

| Entry | Time (h) | Temperature (°C) | Yield (%) |

| 1 | 5 | 120 | 32 |

| 2 | 12 | 120 | 40 |

| 3 | 24 | 120 | 60 |

| 4 | 24 | 100 | Lower |

Advanced Synthetic Approaches (e.g., Microwave-Assisted, Solvent-Free)

To address the limitations of conventional heating methods, such as long reaction times and potential side product formation, advanced synthetic approaches have been developed.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. researchgate.netnih.goveurekaselect.com For example, the microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the corresponding ethanones and thioureas was successfully achieved. nih.gov This technique has been applied to the synthesis of various heterocyclic compounds, demonstrating its efficiency. researchgate.net A solvent-free, microwave-assisted method for synthesizing thiazoles from 4-bromoacetylpyridine and substituted N-phenylthiourea resulted in excellent yields within just 5 minutes. researchgate.net

Solvent-Free Synthesis: Conducting reactions without a solvent, also known as solid-state or solvent-free synthesis, offers significant environmental and economic advantages. An efficient, solvent-free, and catalyst-free method for constructing 4-phenyl-4-hydroxyquinazolin-2-thiones from o-aminobenzophenone and aryl isothiocyanates under thermal conditions has been reported, yielding the products in practically quantitative amounts. rsc.org This approach simplifies purification and reduces waste. The combination of microwave irradiation and solvent-free conditions presents a particularly "green" and efficient synthetic strategy. nih.govprimescholars.com

Precursor and Intermediate Chemistry in Thiourea Synthesis

The synthesis of N-phenyl-N'-4-pyridinylthiourea relies on the availability and reactivity of its precursors. The key intermediates are typically an isothiocyanate and an amine. For example, pivaloyl isothiocyanate can be synthesized by reacting pivaloyl chloride with potassium thiocyanate. nih.gov This isothiocyanate can then be reacted with an appropriate amine, such as 4-aminoacetophenone, to form the desired thiourea derivative. nih.gov

The choice of starting materials is a critical aspect of synthetic planning. For instance, in the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles, the use of more commercially available and less expensive o-chloroarylaldehydes as starting materials was explored, although they generally provide lower yields compared to their o-bromo counterparts. beilstein-journals.org

Derivatization Strategies for N-phenyl-N'-4-pyridinylthiourea Analogues

The core structure of N-phenyl-N'-4-pyridinylthiourea can be modified to generate a library of analogues with potentially diverse properties. Derivatization can be achieved by introducing various substituents on either the phenyl ring or the pyridinyl ring.

This can be accomplished by starting with substituted anilines or substituted 4-aminopyridines in the initial synthesis. For example, a series of N4-(substituted phenyl)-N4-methyl/desmethyl-9H-pyrimido[4,5-b]indole-2,4-diamines were synthesized by reacting a common intermediate with various substituted anilines. nih.gov This approach allows for the systematic exploration of structure-activity relationships.

Furthermore, the thiourea moiety itself can be a point of derivatization. For instance, N,N-Diaryl-N′,N′-1,4-phenylenedi(oxyacetyl)-dithioureas can be converted to their corresponding diureas by reaction with potassium iodate. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of Thiourea, N Phenyl N 4 Pyridinyl

Single-Crystal X-ray Diffraction Analysis of N-phenyl-N'-4-pyridinylthiourea and its Analogues

Single-crystal X-ray diffraction is a powerful method for determining the precise arrangement of atoms within a crystalline solid. While a specific crystallographic information file (CIF) for N-phenyl-N'-4-pyridinylthiourea is not publicly available, extensive studies on analogous compounds provide a strong basis for predicting its structural features.

Based on analyses of structurally related phenyl and pyridinyl thiourea (B124793) derivatives, N-phenyl-N'-4-pyridinylthiourea is anticipated to crystallize in a common space group for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic). For instance, the related compound N-phenyl-N-(pyridin-4-yl)acetamide crystallizes in the monoclinic space group P2₁/n with four molecules per unit cell nih.gov. Another similar structure, 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile, was found to be orthorhombic with the space group Pbca researchgate.net. The unit cell dimensions would be influenced by the specific packing of the molecules, driven by intermolecular forces.

Table 1: Expected Crystallographic Parameters for N-phenyl-N'-4-pyridinylthiourea (based on analogues)

| Parameter | Expected Value Range |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 8 - 15 |

| b (Å) | 5 - 12 |

| c (Å) | 10 - 20 |

| α (°) | 90 (for monoclinic) or 70-90 |

| β (°) | 90 - 110 |

| γ (°) | 90 (for monoclinic) or 70-90 |

The conformation of N-phenyl-N'-4-pyridinylthiourea is largely dictated by the rotational freedom around the C-N bonds of the thiourea core. It is expected that the molecule will adopt a conformation that allows for the formation of an intramolecular hydrogen bond between one of the thiourea protons (N-H) and the nitrogen atom of the 4-pyridinyl ring. This is a common feature in N-pyridylthioureas and results in a relatively planar six-membered ring-like structure washington.edu. The phenyl and pyridinyl rings are likely to be twisted out of the plane of the thiourea unit to minimize steric hindrance. The torsion angles between the aromatic rings and the thiourea core are expected to be significant, similar to what is observed in other N-aryl amides and thioureas where dihedral angles can range from 30° to over 60° nih.govresearchgate.net.

Solution-State Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. The ¹H and ¹³C NMR spectra of N-phenyl-N'-4-pyridinylthiourea would provide characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms.

The ¹H NMR spectrum of N-phenyl-N'-4-pyridinylthiourea is expected to show distinct signals for the aromatic protons of the phenyl and pyridinyl rings, as well as for the N-H protons of the thiourea group. The chemical shifts of the N-H protons are particularly informative and are anticipated to appear as broad singlets in the downfield region (typically δ 8.0-10.0 ppm), with their exact position being solvent-dependent and influenced by hydrogen bonding nih.govresearchgate.net. The protons of the 4-pyridinyl ring will likely appear as two doublets, while the protons of the phenyl group will give rise to a more complex multiplet pattern.

Table 2: Predicted ¹H NMR Chemical Shifts for N-phenyl-N'-4-pyridinylthiourea

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H (thiourea) | 8.0 - 10.0 | br s |

| Pyridinyl-H (α to N) | 8.2 - 8.6 | d |

| Pyridinyl-H (β to N) | 7.0 - 7.5 | d |

| Phenyl-H (ortho) | 7.3 - 7.6 | m |

The ¹³C NMR spectrum will provide complementary information, with the most characteristic signal being that of the thiocarbonyl (C=S) carbon, which is expected to resonate in the range of δ 175-185 ppm nih.gov. The carbon atoms of the phenyl and pyridinyl rings will appear in the aromatic region (δ 110-155 ppm). The specific chemical shifts will be influenced by the electron-withdrawing nature of the pyridinyl nitrogen and the thiourea group.

Table 3: Predicted ¹³C NMR Chemical Shifts for N-phenyl-N'-4-pyridinylthiourea

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S (thiocarbonyl) | 175 - 185 |

| Pyridinyl-C (α to N) | 148 - 152 |

| Pyridinyl-C (γ to N) | 140 - 145 |

| Pyridinyl-C (β to N) | 115 - 125 |

| Phenyl-C (ipso to N) | 135 - 140 |

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques are powerful tools for the unambiguous structural elucidation of complex organic molecules like N-phenyl-N'-4-pyridinylthiourea. These methods provide correlation data between different nuclei, offering insights into the connectivity and spatial relationships within the molecule.

Commonly employed 2D NMR experiments for such compounds include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the phenyl and pyridinyl rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon-13 nuclei (¹H-¹³C). They are invaluable for assigning the ¹³C signals based on the known ¹H assignments. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. ipb.pt They are crucial for determining the conformation of the molecule, such as the relative orientation of the phenyl and pyridinyl rings with respect to the thiourea backbone.

By combining the information from these 2D NMR experiments, a detailed and unambiguous assignment of all ¹H and ¹³C chemical shifts can be achieved, thus confirming the molecular structure of N-phenyl-N'-4-pyridinylthiourea. researchgate.net

Vibrational Spectroscopy: Infrared and Raman Studies

Fourier Transform Infrared (FT-IR) Spectral Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for characterizing N-phenyl-N'-4-pyridinylthiourea. nih.govnih.gov The FT-IR spectrum exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule.

Key vibrational modes and their expected spectral regions include:

N-H Stretching: The stretching vibrations of the N-H bonds in the thiourea moiety typically appear as one or more bands in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations of the phenyl and pyridinyl rings are observed above 3000 cm⁻¹.

C=S Stretching (Thioamide I): The C=S stretching vibration is a key marker for the thiourea group and is expected in the region of 700-850 cm⁻¹. This band can be coupled with other vibrations.

C-N Stretching (Thioamide II & III): The C-N stretching vibrations coupled with N-H bending modes appear in the regions of 1450-1550 cm⁻¹ and 1250-1350 cm⁻¹, respectively.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl and pyridinyl rings give rise to several bands in the 1400-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane C-H bending vibrations of the aromatic rings produce characteristic bands in the fingerprint region (below 1300 cm⁻¹).

The interpretation of the FT-IR spectrum is often aided by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and help in the assignment of the observed bands. nih.gov

Raman and Surface-Enhanced Raman Scattering (SERS) Investigations

Raman spectroscopy provides complementary information to FT-IR, as it is based on the scattering of light rather than absorption. nih.gov Vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For N-phenyl-N'-4-pyridinylthiourea, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings and the C=S bond.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. nih.govmdpi.com This enhancement allows for the detection of very low concentrations of the analyte and can provide insights into the orientation of the molecule on the surface. For N-phenyl-N'-4-pyridinylthiourea, SERS studies can reveal which parts of the molecule are in close proximity to the metal surface, as the enhancement is greatest for vibrations of groups that are closest to the surface. This can be particularly informative for understanding its interaction with metal surfaces. mit.edunih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. psu.edu For N-phenyl-N'-4-pyridinylthiourea, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with the aromatic phenyl and pyridinyl rings, as well as the thiocarbonyl group (C=S).

The spectrum typically shows strong absorption bands in the UV region, which can be attributed to the π → π* transitions of the conjugated aromatic systems. The n → π* transition of the thiocarbonyl group is generally weaker and may appear as a shoulder on the more intense π → π* bands. The solvent environment can influence the position and intensity of these absorption bands. pku.edu.cnnih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to aid in the interpretation of the experimental UV-Vis spectrum and to assign the observed electronic transitions. researchgate.net

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of N-phenyl-N'-4-pyridinylthiourea through fragmentation analysis.

Molecular Weight Determination: Various ionization techniques can be employed to generate the molecular ion of the compound. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common soft ionization methods that can produce the protonated molecule [M+H]⁺, allowing for the accurate determination of the molecular weight. bris.ac.uk

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated that provides valuable structural information. pageplace.de

For N-phenyl-N'-4-pyridinylthiourea, characteristic fragmentation patterns would include:

Cleavage of the C-N bonds of the thiourea linkage, leading to the formation of phenyl isothiocyanate and 4-aminopyridine (B3432731) fragments or their corresponding ions.

Fragmentation of the pyridinyl and phenyl rings.

The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements of both the molecular ion and its fragments, which can be used to determine their elemental compositions, further confirming the proposed structure. nih.gov

Elemental Analysis and Molar Conductance Studies

Elemental Analysis: Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in N-phenyl-N'-4-pyridinylthiourea. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₂H₁₁N₃S). A close agreement between the experimental and calculated values provides strong evidence for the purity and the correct elemental composition of the synthesized compound.

Molar Conductance Studies: Molar conductance measurements are typically carried out on solutions of the compound in a suitable solvent (e.g., DMF or DMSO) to determine whether the compound is an electrolyte or a non-electrolyte. For N-phenyl-N'-4-pyridinylthiourea, which is a neutral organic molecule, the molar conductance values are expected to be very low, indicating its non-electrolytic nature. This confirms that the compound does not ionize in solution.

Computational and Theoretical Investigations of Thiourea, N Phenyl N 4 Pyridinyl

Density Functional Theory (DFT) Calculations on Thiourea (B124793), N-phenyl-N'-4-pyridinyl- and its Analogues

Density Functional Theory (DFT) has proven to be a powerful tool for studying the properties of thiourea derivatives. Calculations are often performed using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. semanticscholar.orgrsc.orgmdpi.com These methods allow for the prediction of various molecular properties that are in good agreement with experimental data.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For N-phenyl-N'-4-pyridinylthiourea and its analogues, DFT calculations reveal key structural parameters. The thiourea core (–NH–C(S)–NH–) exhibits a nearly planar S-conformation in many derivatives. nih.gov

Below is a table of typical optimized geometric parameters (bond lengths and bond angles) for the core structure of N-phenyl-N'-4-pyridinylthiourea, derived from studies on analogous compounds. semanticscholar.orgresearchgate.net

| Parameter | Bond/Angle | Typical Value |

| Bond Length (Å) | C=S | 1.68 |

| C-N (phenyl side) | 1.38 | |

| C-N (pyridinyl side) | 1.37 | |

| N-H (phenyl side) | 1.01 | |

| N-H (pyridinyl side) | 1.01 | |

| Bond Angle (°) | N-C-N | 117 |

| N-C=S | 121 | |

| C-N-C (phenyl) | 125 | |

| C-N-C (pyridinyl) | 126 |

Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.

Vibrational frequency analysis is performed to confirm that the optimized geometry is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes are often scaled to correct for anharmonicity and the limitations of the theoretical method, leading to better agreement with experimental spectra. nih.govnih.gov

Key vibrational modes for N-phenyl-N'-4-pyridinylthiourea and its analogues include:

N-H stretching: These vibrations typically appear in the high-frequency region of the IR spectrum, often around 3100-3400 cm⁻¹. The presence of intramolecular hydrogen bonding can cause a red shift (lower frequency) in the N-H stretching band. nih.gov

C=S stretching: The thiocarbonyl stretching vibration is a characteristic band for thioureas and is usually observed in the range of 700-850 cm⁻¹. researchgate.net

C-N stretching: These modes are typically found in the 1300-1400 cm⁻¹ region and can be coupled with other vibrations. researchgate.net

Aromatic C-H and C=C stretching: Vibrations associated with the phenyl and pyridinyl rings appear in their characteristic regions of the spectrum.

The table below presents a correlation of important experimental and theoretical vibrational frequencies for thiourea derivatives. nih.govresearchgate.net

| Vibrational Mode | Experimental Range (cm⁻¹) | Theoretical Range (cm⁻¹) |

| N-H stretch | 3150 - 3350 | 3130 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 | 3050 - 3150 |

| C=C stretch (aromatic) | 1450 - 1600 | 1440 - 1610 |

| C-N stretch | 1350 - 1450 | 1340 - 1460 |

| C=S stretch | 720 - 780 | 725 - 790 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.govchemicaljournal.org

A smaller energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov For N-phenyl-N'-4-pyridinylthiourea and its analogues, the HOMO is typically localized on the thiourea moiety and the phenyl ring, while the LUMO is often distributed over the pyridinyl ring and the thiocarbonyl group. This distribution facilitates intramolecular charge transfer (ICT) from the electron-donating part to the electron-accepting part of the molecule upon electronic excitation. chemicaljournal.orgnih.gov

The following table shows representative HOMO, LUMO, and energy gap values for thiourea derivatives based on DFT calculations. mdpi.comchemicaljournal.org

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| N-phenyl-N'-(2-thiazoyl)thiourea | -6.21 | -1.58 | 4.63 |

| Dihydrothiouracil-indenopyrimidine | -5.98 | -1.87 | 4.11 |

Note: The exact values depend on the specific molecule and the computational level of theory.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule and is used to predict the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. rsc.orgnih.gov

For N-phenyl-N'-4-pyridinylthiourea, the MEP map would likely show:

Negative potential (red/yellow): Localized around the sulfur atom of the thiocarbonyl group and the nitrogen atom of the pyridinyl ring, indicating these are the most probable sites for electrophilic attack.

Positive potential (blue): Concentrated around the N-H protons, suggesting these are the primary sites for nucleophilic attack.

The MEP analysis is valuable for understanding intermolecular interactions, including hydrogen bonding, and for predicting the reactivity of the molecule. rsc.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It is particularly useful for quantifying intramolecular charge transfer (ICT) interactions by examining the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. researchgate.net

The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction. In N-phenyl-N'-4-pyridinylthiourea analogues, significant charge transfer interactions are observed, such as:

Donation from the lone pairs of the nitrogen and sulfur atoms to the antibonding orbitals of adjacent bonds (e.g., n(N) → π(C=S), n(S) → σ(C-N)).

Delocalization of π-electrons from the phenyl and pyridinyl rings to the thiourea core.

These interactions contribute to the stabilization of the molecule and influence its electronic properties.

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

A higher chemical hardness indicates lower reactivity and greater stability, while a higher chemical softness suggests higher reactivity. mdpi.com The electrophilicity index measures the ability of a molecule to accept electrons. These descriptors are valuable for comparing the reactivity of different thiourea derivatives and for understanding their chemical behavior in various reactions. mdpi.comnih.gov

The following table provides a summary of these descriptors and their implications.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Propensity to undergo chemical change. |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Capacity to accept electrons. |

Conformational Analysis and Tautomeric Equilibria Studies

A thorough understanding of the conformational landscape and tautomeric preferences of N-phenyl-N'-4-pyridinylthiourea is fundamental to elucidating its chemical behavior and potential biological activity. Conformational analysis would focus on the rotational barriers around the C-N single bonds of the thiourea core, leading to different spatial arrangements of the phenyl and 4-pyridinyl rings. These conformations, often designated as syn and anti, can significantly influence the molecule's ability to interact with biological targets or participate in chemical reactions.

Furthermore, thiourea derivatives can exist in a tautomeric equilibrium between the thione (C=S) and thiol (C-S-H) forms. Computational studies, likely employing Density Functional Theory (DFT), would be instrumental in determining the relative stabilities of these tautomers in both the gas phase and in different solvent environments. The prevalence of one tautomer over the other has profound implications for the compound's reactivity, hydrogen bonding capabilities, and electronic properties. While no specific studies on N-phenyl-N'-4-pyridinylthiourea are available, research on related N-arylthioureas often shows a strong preference for the thione tautomer.

Molecular Dynamics Simulations of N-phenyl-N'-4-pyridinylthiourea Systems

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of N-phenyl-N'-4-pyridinylthiourea in a simulated environment, such as in solution or interacting with a biological macromolecule. By simulating the atomic motions over time, MD can provide insights into the conformational flexibility, solvation effects, and the nature of intermolecular interactions.

For instance, MD simulations could reveal the stability of different conformers and the timescale of their interconversion. In a biological context, simulating the interaction of N-phenyl-N'-4-pyridinylthiourea with a target protein could elucidate the binding mode, identify key interacting residues, and estimate the binding affinity. Studies on other N-phenylthiourea derivatives have utilized MD simulations to understand their interactions with enzymes, revealing the importance of hydrogen bonding and hydrophobic interactions in complex formation. nih.gov

Quantum Chemical Insights into Reaction Mechanisms Involving Thiourea, N-phenyl-N'-4-pyridinyl-

Quantum chemical calculations are indispensable for understanding the intricate details of reaction mechanisms at an electronic level. For N-phenyl-N'-4-pyridinylthiourea, such studies could illuminate various chemical processes, including its synthesis, degradation pathways, or its role as a catalyst or intermediate in organic reactions.

By mapping the potential energy surface, computational chemists can identify transition states, calculate activation energies, and predict reaction kinetics. This would be particularly valuable for understanding its synthetic routes, which often involve the reaction of a corresponding isothiocyanate with an amine. Furthermore, quantum chemical methods could be used to explore its potential as an organocatalyst, a role in which other thiourea derivatives have excelled. However, specific quantum chemical investigations into the reaction mechanisms involving N-phenyl-N'-4-pyridinylthiourea are currently absent from the scientific literature.

Investigation of Nonlinear Optical (NLO) Properties

Molecules with extended π-electron systems and significant charge transfer characteristics, like many thiourea derivatives, are often investigated for their nonlinear optical (NLO) properties. These properties are crucial for applications in optoelectronics and photonics. Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are frequently employed to predict the NLO response of molecules.

Coordination Chemistry of Thiourea, N Phenyl N 4 Pyridinyl

Ligand Properties and Donor Atom Characterization

N-phenyl-N'-4-pyridinylthiourea, a compound featuring a thiourea (B124793) core flanked by a phenyl and a 4-pyridinyl group, presents multiple potential donor atoms for coordination with metal ions. ontosight.ai These include the sulfur atom of the thiocarbonyl group, the nitrogen atom of the pyridine (B92270) ring, and the two nitrogen atoms of the thiourea backbone. researchgate.netresearchgate.net This multiplicity of potential binding sites allows the ligand to act in various coordination modes.

The primary donor atoms involved in complex formation are typically the "soft" sulfur atom and the "harder" pyridyl nitrogen atom. researchgate.netresearchgate.net The choice of the coordinating atom is significantly influenced by the nature of the metal ion, following the principles of Hard and Soft Acids and Bases (HSAB) theory. mdpi.com For instance, softer metal ions like palladium(II) and platinum(II) preferentially bind to the soft sulfur atom. researchgate.net The flexible coordination behavior of this ligand makes it a valuable component in the design of complex molecular architectures.

Synthesis and Characterization of Metal Complexes with N-phenyl-N'-4-pyridinylthiourea and its Analogues

The synthesis of metal complexes with N-phenyl-N'-4-pyridinylthiourea and its analogues is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.net The resulting products are then characterized to elucidate their structural and physicochemical properties.

Mononuclear and Polynuclear Complexes

The versatile nature of the N-phenyl-N'-4-pyridinylthiourea ligand allows for the formation of both mononuclear and polynuclear complexes. When it coordinates to a single metal center, typically through the sulfur atom, mononuclear complexes are formed. researchgate.net However, its ability to use both the pyridyl nitrogen and the thiourea sulfur as donor sites enables it to act as a bridging ligand, connecting multiple metal centers to form polynuclear structures. mdpi.commdpi.com This bridging capability is crucial in the construction of coordination polymers. mdpi.commdpi.com

Coordination Modes and Geometries (e.g., Square Planar, Octahedral)

The coordination of N-phenyl-N'-4-pyridinylthiourea and its analogues to metal ions results in complexes with various geometries, most commonly square planar and octahedral. researchgate.netresearchgate.net

Square Planar: This geometry is frequently observed for d⁸ metal ions such as palladium(II) and platinum(II). researchgate.netresearchgate.net In these complexes, the thiourea ligand often coordinates in a monodentate fashion through the sulfur atom. researchgate.net

Octahedral: Metal ions that favor a coordination number of six, such as manganese(II) in some instances, can form octahedral complexes. researchgate.net In such cases, the ligand may coordinate in a bidentate or bridging fashion, or other ligands may be present to complete the coordination sphere.

The table below summarizes the geometries of some metal complexes with analogous thiourea ligands.

| Metal Ion | Geometry | Reference |

| Palladium(II) | Square Planar | researchgate.net |

| Platinum(II) | Square Planar | researchgate.net |

| Nickel(II) | Square Planar | researchgate.net |

| Cobalt(II) | Tetrahedral | researchgate.net |

| Manganese(II) | Octahedral | researchgate.net |

Influence of Metal Ions on Coordination Behavior

The specific metal ion used has a profound impact on the coordination behavior of the N-phenyl-N'-4-pyridinylthiourea ligand. The electronic configuration, size, and hardness of the metal ion dictate which donor atom will be preferred for coordination. mdpi.comrug.nlresearchgate.net

As mentioned, soft metal ions like Pd(II) and Pt(II) favor the soft sulfur donor. researchgate.net In contrast, harder metal ions might show a greater affinity for the nitrogen donors. The interplay between the metal ion's characteristics and the ligand's flexibility allows for a degree of control over the resulting complex's structure and, consequently, its properties. For example, the coordination can influence the formation of either discrete mononuclear complexes or extended polynuclear networks. mdpi.commdpi.com

Spectroscopic and Structural Characterization of Metal Complexes

A combination of spectroscopic methods and X-ray crystallography is essential for the comprehensive characterization of these metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to determine the ligand's coordination mode. A shift in the vibrational frequency of the C=S (thioamide) band upon complexation is a strong indicator of coordination through the sulfur atom. researchgate.net Similarly, changes in the vibration modes of the pyridine ring can confirm the involvement of the pyridyl nitrogen in bonding. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the ligand's structure in solution and can confirm changes in the electronic environment upon coordination to a metal center. mdpi.com

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complexes. The position and intensity of absorption bands provide insights into the geometry of the coordination sphere and the nature of the metal-ligand bonding. researchgate.net

The following table presents typical IR spectral data for thiourea ligands and their complexes, showing the characteristic shifts upon coordination.

| Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Inference |

| ν(N-H) | ~3140-3480 | Shifts observed | Involvement of N-H in bonding/H-bonding |

| ν(C=N) + ν(C=C) | ~1543-1585 | Shifted to higher frequencies | Coordination via nitrogen |

| Thioamide Bands | ~995-1487 | Shifted to higher frequencies | Coordination via sulfur |

| ν(C=S) | ~684-700 | Shifted to lower frequencies | Coordination via sulfur |

Electronic Properties and Magnetic Susceptibility of Complexes

The electronic and magnetic properties of complexes with N-phenyl-N'-4-pyridinylthiourea are intrinsically linked to their structure and the identity of the central metal ion.

Electronic Properties: The coordination of the ligand can significantly alter the electronic properties of the metal ion. Techniques like cyclic voltammetry can be employed to probe the redox behavior of these complexes. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which can be investigated by computational methods, is a key parameter influencing the electronic and photophysical properties. mdpi.comchemicaljournal.org

Magnetic Susceptibility: Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a complex, which in turn reveals information about the metal's oxidation state and the ligand field environment (i.e., high-spin vs. low-spin). libretexts.orglibretexts.org For example, Pd(II) and Pt(II) square planar complexes are typically diamagnetic (no unpaired electrons), whereas a Co(II) complex in a tetrahedral geometry would be paramagnetic. researchgate.net The magnetic moment can be calculated using the spin-only formula, μs = √n(n+2) Bohr Magnetons, where 'n' is the number of unpaired electrons. libretexts.org

The table below shows expected magnetic properties for different electron configurations.

| Metal Ion | d-electron count | Geometry | Spin State | Unpaired Electrons (n) | Magnetic Moment (μs, BM) |

| Ni(II) | d⁸ | Square Planar | Low Spin | 0 | 0 (Diamagnetic) |

| Co(II) | d⁷ | Tetrahedral | High Spin | 3 | ~3.87 |

| Mn(II) | d⁵ | Octahedral | High Spin | 5 | ~5.92 |

Supramolecular Chemistry and Non Covalent Interactions of Thiourea, N Phenyl N 4 Pyridinyl

Hydrogen Bonding Networks in Solid and Solution States

The presence of both hydrogen bond donors (N-H groups) and acceptors (the sulfur atom of the thiourea (B124793) and the nitrogen atom of the pyridine (B92270) ring) makes N-phenyl-N'-4-pyridinylthiourea an excellent candidate for forming extensive hydrogen-bonding networks. These interactions are fundamental to its structure and assembly in both the solid state and in solution. wm.edunih.govresearchgate.net

Intramolecular Hydrogen Bonds

While intermolecular hydrogen bonds often dominate the solid-state structures of thiourea derivatives, the potential for intramolecular hydrogen bonding in N-phenyl-N'-4-pyridinylthiourea exists. nih.govnih.gov The specific conformation adopted by the molecule can bring the N-H proton of the thiourea group in proximity to the nitrogen atom of the pyridyl ring, potentially forming an intramolecular N-H···N hydrogen bond. The formation of such a bond would create a six-membered ring, which can contribute to the conformational stability of the molecule. nih.govnih.gov The strength of this interaction can be influenced by the electronic properties of the substituents on the phenyl and pyridyl rings.

Intermolecular Hydrogen Bonds and Self-Assembly

In the solid state, N-phenyl-N'-4-pyridinylthiourea molecules engage in a variety of intermolecular hydrogen bonds, leading to the formation of well-defined supramolecular assemblies. wm.edunih.gov X-ray crystallography studies have revealed that in the crystal structure of N-phenyl-N'-4-pyridinylthiourea, hydrogen bonding results in the formation of N-H···S bridged dimers and N-H···Py (pyridine) chains, which together form a 2D sheet network. wm.edu This self-assembly is a thermodynamically driven process, where the molecules arrange themselves to maximize the favorable hydrogen bonding interactions. researchgate.netsemanticscholar.org

Table 1: Hydrogen Bonding in N-phenyl-N'-4-pyridinylthiourea

| Interaction Type | Donor | Acceptor | Resulting Structure |

| Intermolecular | N-H (thiourea) | S (thiourea) | Dimer |

| Intermolecular | N-H (thiourea) | N (pyridyl) | Chain |

Host-Guest Chemistry and Molecular Recognition Phenomena

The well-defined cavities and channels formed by the self-assembly of N-phenyl-N'-4-pyridinylthiourea make it a potential candidate for host-guest chemistry. thno.orgrsc.org The size and shape of these cavities can be tuned by modifying the substituents on the thiourea molecule, allowing for the selective inclusion of guest molecules. nih.gov The recognition process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions between the host and the guest. aalto.fi This molecular recognition capability opens up possibilities for applications in areas such as sensing, separation, and catalysis.

Crystal Engineering and Design of Supramolecular Architectures

The predictable nature of the non-covalent interactions involving N-phenyl-N'-4-pyridinylthiourea makes it a valuable building block in the field of crystal engineering. rsc.orgmdpi.com By understanding the interplay of hydrogen bonding, π-π stacking, and other intermolecular forces, it is possible to design and synthesize novel supramolecular architectures with desired topologies and functionalities. frontiersin.org For instance, by co-crystallizing N-phenyl-N'-4-pyridinylthiourea with other molecules capable of complementary interactions, it is possible to create multi-component crystals with unique properties. This bottom-up approach to materials design allows for the creation of functional materials with tailored optical, electronic, or catalytic properties.

Applications of Thiourea, N Phenyl N 4 Pyridinyl in Diverse Research Fields

Catalytic Applications and Mechanistic Investigations

The application of Thiourea (B124793), N-phenyl-N'-4-pyridinyl- in catalysis is a burgeoning area of research, with studies exploring its role as both a ligand in metal-catalyzed reactions and as a mediator in organic catalysis.

Role as Ligands in Metal-Catalyzed Reactions

Thiourea derivatives, including N-phenyl-N'-4-pyridinylthiourea, are recognized for their ability to act as versatile ligands in metal-catalyzed reactions. The presence of both sulfur and nitrogen atoms allows for effective coordination with various metal centers, thereby influencing the catalytic activity and selectivity of the resulting complexes.

Research in this area has demonstrated that thiourea-based ligands can be instrumental in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. While specific data on the performance of N-phenyl-N'-4-pyridinylthiourea in these reactions is still emerging, the general principles suggest its potential to form stable and active palladium complexes. The pyridinyl nitrogen, in particular, can play a crucial role in directing the catalytic process. researchgate.netmdpi.comresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.netrsc.orgnih.govnih.govontosight.ai

The synthesis and characterization of metal complexes involving N-phenyl-N'-substituted thiourea ligands have been reported, laying the groundwork for their application in catalysis. nih.govuzh.chrsc.org These studies often reveal a square planar or tetrahedral geometry around the metal center, with coordination occurring through the sulfur and sometimes the nitrogen atoms of the thiourea moiety. nih.gov

Organic Catalysis Mediated by Thiourea, N-phenyl-N'-4-pyridinyl-

Beyond its role in metal catalysis, N-phenyl-N'-4-pyridinylthiourea holds promise as an organocatalyst. The thiourea group can act as a hydrogen bond donor, activating substrates and stabilizing transition states in a variety of organic transformations. This mode of catalysis offers a greener and often more sustainable alternative to metal-based systems.

Research has shown that thiourea derivatives can effectively catalyze a range of reactions, including Michael additions and other asymmetric syntheses. mdpi.comresearchgate.netnih.govmdpi.com The ability to induce chirality is a particularly valuable aspect of organocatalysis, and the structural features of N-phenyl-N'-4-pyridinylthiourea make it a candidate for the development of new asymmetric catalysts. Mechanistic investigations into thiourea-catalyzed reactions often point to the formation of specific hydrogen bonding interactions that lower the activation energy of the reaction. researchgate.net

Chemosensing and Molecular Probes

The unique structural and electronic properties of N-phenyl-N'-4-pyridinylthiourea make it a compelling candidate for the development of chemosensors and molecular probes for the detection of various analytes.

Development of N-phenyl-N'-4-pyridinylthiourea-Based Sensors

Thiourea derivatives have been successfully employed in the design of fluorescent and colorimetric sensors for both cations and anions. The interaction of the thiourea and pyridinyl moieties with specific analytes can lead to observable changes in their photophysical properties, such as fluorescence quenching or enhancement, or a visible color change.

The development of sensors based on N-phenyl-N'-4-pyridinylthiourea would leverage the binding affinity of the thiourea group for heavy metal ions like mercury(II), zinc(II), and cadmium(II), as well as the potential of the pyridinyl nitrogen to coordinate with various metal cations. uzh.ch Furthermore, the hydrogen-bonding capabilities of the N-H protons on the thiourea backbone make it a suitable receptor for anions such as acetate (B1210297) and phosphate.

Mechanisms of Analyte Recognition and Signal Transduction

The mechanisms by which thiourea-based sensors recognize and signal the presence of analytes are multifaceted. For cation detection, the primary interaction often involves coordination of the metal ion to the sulfur atom of the thiourea and, in the case of N-phenyl-N'-4-pyridinylthiourea, potentially the nitrogen atom of the pyridine (B92270) ring. This coordination can alter the electronic structure of the molecule, leading to a change in its fluorescence or absorption spectrum. uzh.chnih.govuzh.ch

For anion recognition, the mechanism is typically based on the formation of hydrogen bonds between the N-H protons of the thiourea group and the anion. This interaction can induce a conformational change in the sensor molecule, which in turn affects the photophysical properties of an attached signaling unit. In some cases, deprotonation of the thiourea N-H by a basic anion can lead to a distinct colorimetric response. The signal transduction can occur through processes such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).

Material Science Applications

The field of material science is also beginning to explore the potential of N-phenyl-N'-4-pyridinylthiourea and related compounds in various applications, from corrosion inhibition to the development of novel functional materials.

One notable application of thiourea derivatives is in the prevention of metal corrosion. These compounds can adsorb onto the surface of metals, such as mild steel, forming a protective layer that inhibits the corrosion process in acidic media. researchgate.net The efficiency of inhibition is often dependent on the concentration of the inhibitor and the temperature. The adsorption mechanism can involve both physisorption and chemisorption, with the sulfur and nitrogen atoms playing a key role in the interaction with the metal surface. While specific studies on N-phenyl-N'-4-pyridinylthiourea as a corrosion inhibitor are not yet widely reported, the known efficacy of similar compounds suggests its potential in this area. researchgate.net

Furthermore, the ability of N-phenyl-N'-4-pyridinylthiourea to act as a ligand for various metal ions opens up possibilities for its incorporation into metal-organic frameworks (MOFs) and other coordination polymers. Such materials could exhibit interesting properties for applications in gas storage, separation, and catalysis. The functionalization of polymer surfaces with thiourea derivatives is another avenue being explored to impart specific properties, such as antimicrobial activity or improved adhesion. researchgate.net

Integration into Functional Materials (e.g., Polymers, Thin Films)

Thiourea derivatives are integral to the creation of advanced functional materials, including polymers and thin films. Aromatic poly(thiourea)s (PTUs) have been synthesized to create materials with a high refractive index. unito.it These polymers are noted for their high thermal stability and transparency. unito.itresearchgate.net Thin films made from these polymers are flexible and can be processed from solutions, which is a significant advantage for practical applications. unito.it The unique properties of these materials are attributed to the hydrogen bonds formed by the thiourea units, which contribute to a densely packed and amorphous polymer network. unito.it

Poly(thiourea)s (PTUs): These polymers exhibit high thermal stability, with glass transition temperatures around 159°C. unito.it

Optical Properties: PTU films are highly transparent, with over 92% transmittance for a 1 μm-thick film, and possess an ultra-high refractive index (nD = 1.81). unito.it

Flexibility: Films made from certain PTUs are flexible and can be handled without fracturing, a desirable characteristic for various applications. unito.it

Surface Modification and Corrosion Inhibition Studies

The compound and its derivatives have been investigated for their ability to protect metals from corrosion, particularly in acidic environments. These molecules can adsorb onto a metal surface, forming a protective layer that inhibits the corrosive process. The effectiveness of these compounds as corrosion inhibitors is linked to their molecular structure, which includes nitrogen and sulfur atoms that can interact with the metal surface. researchgate.net

One study on a related thiadiazole derivative, N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea (NPPTT), demonstrated significant corrosion inhibition for mild steel in a 1 M HCl solution. researchgate.net At a concentration of 0.5 mM, this compound achieved an inhibition efficiency of 93.9%. researchgate.net The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the steel surface, a process that is well-described by the Langmuir adsorption isotherm. researchgate.net Quantum chemical calculations have further elucidated that the interaction involves electrostatic forces and the formation of coordination bonds between the inhibitor and the metal. researchgate.net

Optical and Electronic Material Properties

The incorporation of thiourea derivatives into polymers significantly influences their optical and electronic properties. Aromatic poly(thiourea)s, for example, are designed to have a high refractive index, a property that is valuable for optical applications. unito.it This high refractive index is achieved through a "polarizable group synergy" concept, where the highly polarizable thiourea groups and aromatic spacers work together to create a dense, high-refractive-index polymer network. unito.it These materials have been used as light-amplifying layers in light-emitting electrochemical cells (LECs), where they improve efficiency by matching the refractive indices at the glass-electrode interfaces. unito.it

Studies on Biological Activity Mechanisms (In vitro and In silico)

Thiourea, N-phenyl-N'-4-pyridinyl- and its derivatives have been the subject of extensive research to understand their biological activities. ontosight.ainih.gov These studies, which include both laboratory experiments (in vitro) and computer simulations (in silico), have revealed a range of potential therapeutic applications. ontosight.ainih.gov

Molecular Interactions with Biological Targets (e.g., Enzymes, Receptors)

The biological effects of thiourea derivatives are rooted in their ability to interact with various biological molecules, such as enzymes and receptors. ontosight.ainih.gov The thiourea functional group is key to these interactions, as it can form stable hydrogen bonds with the active sites of biological targets. nih.gov This ability to form a network of hydrogen bonds is crucial for the stabilization of the ligand-receptor complex and for the recognition of the bioactive site. nih.gov

Computational docking studies have been employed to predict and analyze these interactions at the molecular level. For instance, in studies of N-benzoyl-N'-phenylthiourea derivatives as inhibitors of macrophage migration inhibitory factor (MIF), molecular docking was used to compare the binding of these compounds to the native ligand of the protein. jppres.comresearchgate.netjppres.com

Enzyme Inhibition Studies (e.g., Macrophage Migration Inhibitory Factor, Kinases)

Thiourea derivatives have shown promise as inhibitors of various enzymes, making them interesting candidates for drug development. nih.gov

Macrophage Migration Inhibitory Factor (MIF) Inhibition: MIF is a protein involved in the inflammatory response and has been identified as a potential target for treating conditions like COVID-19-related cytokine storms. jppres.comresearchgate.netresearchgate.net Several thiourea compounds have been investigated as MIF inhibitors. jppres.comresearchgate.netresearchgate.net For example, N-(2-chlorophenyl)-N'-2-pyridinylthiourea has an IC50 value of 1.04 μM against MIF. jppres.comresearchgate.net Although in silico studies of some N-benzoyl-N'-phenylthiourea derivatives predicted good binding to MIF, the in vitro results showed only low inhibitory activity, highlighting the importance of experimental validation. researchgate.netjppres.com

Cholinesterase Inhibition: Some thiourea derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are relevant to Alzheimer's disease. nih.gov For example, 1-(3-chlorophenyl)-3-cyclohexylthiourea showed IC50 values of 50 and 60 µg/mL against AChE and BChE, respectively. nih.gov

Below is a table summarizing the enzyme inhibition data for selected thiourea derivatives.

| Compound | Target Enzyme | IC50 Value |

| N-(2-chlorophenyl)-N'-2-pyridinylthiourea | Macrophage Migration Inhibitory Factor (MIF) | 1.04 μM jppres.comresearchgate.net |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL nih.gov |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL nih.gov |

In vitro Antimicrobial Efficacy and Mechanisms of Action

Thiourea derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. mdpi.comnih.gov The mechanism of action is often related to the disruption of microbial cell membranes and interference with cellular processes. mdpi.com

Studies have shown that the antimicrobial efficacy of these compounds can be influenced by their structural features. For instance, thiourea analogues with certain alkyl groups and aromatic rings with electron-withdrawing substituents have shown enhanced antimicrobial activity. nih.gov The lipophilicity of the compounds, which affects their ability to penetrate cell membranes, also plays a crucial role in their biological activity. mdpi.com

A range of thiourea derivatives have been screened against various Gram-positive and Gram-negative bacteria, as well as yeasts. mdpi.com For example, N-acyl thiourea derivatives with a 6-methylpyridine moiety have shown promising anti-biofilm activity against E. coli. nih.gov Metal complexes of thiourea derivatives have also been synthesized and tested, with some showing significant biological activity against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

Below is a table detailing the antimicrobial activity of selected thiourea derivatives.

| Compound/Complex | Tested Organisms | Activity Noted |

| N-acyl thiourea with 6-methylpyridine | E. coli ATCC 25922 | Anti-biofilm activity (MBIC 625 µg/mL) nih.gov |

| Metal complexes of N-phenyl-N′-(2-pyrimidyl) thiourea | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Biological activity observed researchgate.net |

| Isoprenyl-thiourea derivatives | Gram-positive and Gram-negative bacteria | Variable inhibition activities nih.gov |

| 1,3,4-thiadiazole derivatives | Escherichia coli, Klebsiella SPP, Staphylococcus aureus, Streptococcus SPP, Candida albicans | Moderate to effective inhibition researchgate.net |

Insufficient Data Available to Generate Requested Article on "Thiourea, N-phenyl-N'-4-pyridinyl-"

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published data on the in vitro antiproliferative activity and structure-activity relationship of the chemical compound Thiourea, N-phenyl-N'-4-pyridinyl-.

While searches were conducted for the compound and its close structural analogs, the results did not yield the detailed experimental findings, such as IC50 values against specific cancer cell lines or in-depth molecular pathway analysis, that are required to construct the requested article. The available information is largely centered on broader classes of related compounds, such as diarylthioureas or phenylurea derivatives with different substitution patterns.

Generating an article with the requested level of scientific accuracy and detail, including data tables and specific research findings, is not possible without dedicated studies on "Thiourea, N-phenyl-N'-4-pyridinyl-". Extrapolating data from related but distinct molecules would not adhere to the strict requirements of scientific accuracy and the specific focus of the user's request.

Therefore, the requested article focusing solely on the chemical compound “Thiourea, N-phenyl-N'-4-pyridinyl-” cannot be generated at this time due to the absence of the necessary scientific data in the public domain.

Future Directions and Emerging Research Avenues for Thiourea, N Phenyl N 4 Pyridinyl

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of N-phenyl-N'-4-pyridinylthiourea and its analogs is a critical area for future research, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign methods. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. sci-hub.st The future of synthesizing this and other diaryl thioureas lies in the adoption of green chemistry principles.

Emerging sustainable synthetic strategies that hold promise for N-phenyl-N'-4-pyridinylthiourea include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for various heterocyclic compounds, including thiourea (B124793) derivatives. organic-chemistry.orgnih.govnih.govmdpi.com The application of microwave irradiation to the synthesis of N-phenyl-N'-4-pyridinylthiourea could offer a more energy-efficient and rapid production method. nih.govnih.gov

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can accelerate reactions and enhance yields under milder conditions. researchgate.netnih.govacs.orgrsc.orgresearchgate.net Exploring ultrasound-assisted protocols for the condensation of phenyl isothiocyanate and 4-aminopyridine (B3432731) could lead to a more sustainable synthetic pathway. researchgate.netnih.gov

Photocatalytic Synthesis: Visible-light photocatalysis is a rapidly developing field in organic synthesis, offering a green and mild approach to various chemical transformations. rsc.orgrsc.orgacs.orgresearchgate.netresearchgate.net The development of photocatalytic methods for the formation of the thiourea linkage in N-phenyl-N'-4-pyridinylthiourea could represent a significant advancement in its sustainable production. rsc.orgrsc.orgacs.org

Continuous-Flow Synthesis: Flow chemistry offers numerous advantages over batch processes, including improved safety, scalability, and product consistency. mdpi.comnih.gov The development of a continuous-flow process for the synthesis of N-phenyl-N'-4-pyridinylthiourea would be a major step towards its industrial-scale production. mdpi.comnih.gov

These novel synthetic approaches are expected to not only make the production of N-phenyl-N'-4-pyridinylthiourea more sustainable but also facilitate the creation of a diverse library of analogs for further research.

Exploration of Advanced Spectroscopic and Imaging Techniques

A thorough understanding of the structure, properties, and behavior of N-phenyl-N'-4-pyridinylthiourea at the molecular level is crucial for its development. Future research will undoubtedly leverage a suite of advanced spectroscopic and imaging techniques to gain deeper insights.

Key areas of exploration include:

Advanced NMR and Mass Spectrometry: While standard NMR and mass spectrometry are routine for characterization, advanced techniques such as two-dimensional NMR (COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, which is particularly important for understanding the conformation and electronic environment of the molecule. researchgate.net High-resolution mass spectrometry will be essential for confirming the elemental composition of newly synthesized derivatives.

In-situ Spectroscopic Monitoring: Techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can monitor the synthesis of N-phenyl-N'-4-pyridinylthiourea in real-time. nih.gov This allows for the optimization of reaction conditions, identification of transient intermediates, and a deeper understanding of the reaction mechanism. nih.gov

Raman Spectroscopy: The Raman spectrum of thiourea and its derivatives provides valuable information about the vibrational modes of the molecule, including the characteristic C=S stretching and N-C-N bending frequencies. researchgate.netnih.gov Studying the Raman spectrum of N-phenyl-N'-4-pyridinylthiourea can offer insights into its molecular structure and intermolecular interactions. researchgate.netnih.govcapes.gov.br

Fluorescence Imaging: Should N-phenyl-N'-4-pyridinylthiourea or its derivatives exhibit fluorescent properties, fluorescence microscopy could be a powerful tool to visualize its uptake and distribution within biological systems, such as cells. This would be invaluable for understanding its mechanism of action in potential therapeutic applications.

The data generated from these advanced techniques will be instrumental in building a comprehensive profile of N-phenyl-N'-4-pyridinylthiourea and guiding the design of new applications.

Integration of Machine Learning and AI in Computational Predictions

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules. For N-phenyl-N'-4-pyridinylthiourea, these computational tools offer a powerful approach to accelerate research and reduce the reliance on expensive and time-consuming experimental work.

Future research will likely focus on:

Predicting Bioactivity: ML models can be trained on existing data for thiourea derivatives to predict the potential biological activities of N-phenyl-N'-4-pyridinylthiourea and its analogs. nih.govgithub.comnih.gov This can help to prioritize which compounds to synthesize and test, saving significant resources. nih.govgithub.com

AI-Driven Analog Design: Generative AI models can be used to design novel analogs of N-phenyl-N'-4-pyridinylthiourea with improved properties. nih.gov By learning the structure-activity relationships from known compounds, these models can propose new molecules with enhanced efficacy or reduced toxicity.

Computational ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in drug discovery. memphis.edunih.govnih.govresearchgate.netresearchgate.net In silico tools and ML models can be employed to predict the ADMET profile of N-phenyl-N'-4-pyridinylthiourea, providing early insights into its potential as a therapeutic agent. memphis.edunih.govnih.govresearchgate.net

The synergy between computational predictions and experimental validation will be key to unlocking the full therapeutic and technological potential of this compound.

Design of Multifunctional Materials Incorporating N-phenyl-N'-4-pyridinylthiourea

The unique structural features of N-phenyl-N'-4-pyridinylthiourea, particularly the presence of hydrogen bond donors and acceptors, as well as aromatic rings, make it an attractive building block for the design of multifunctional materials.

Emerging research avenues in this area include:

Thiourea-Containing Polymers: Incorporating the N-phenyl-N'-4-pyridinylthiourea moiety into polymer chains could lead to materials with novel properties. tandfonline.com These polymers could find applications in areas such as sensing, catalysis, and drug delivery.

Functionalized Nanoparticles: The surface of nanoparticles can be functionalized with N-phenyl-N'-4-pyridinylthiourea to create materials with specific catalytic or sensing capabilities. tandfonline.comresearchgate.net For example, such nanoparticles could be designed to selectively bind to and detect certain metal ions or organic molecules. researchgate.net

Supramolecular Assemblies: The hydrogen bonding capabilities of the thiourea group can be exploited to create self-assembling supramolecular structures. These materials could have applications in areas such as molecular recognition and the development of "smart" materials that respond to external stimuli.

The design and synthesis of these advanced materials will require a multidisciplinary approach, combining organic synthesis, polymer chemistry, and materials science.

Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level

While preliminary studies may suggest potential biological activities for thiourea derivatives, a deep understanding of how N-phenyl-N'-4-pyridinylthiourea interacts with biological targets at the molecular level is essential for its rational development as a therapeutic agent.

Future research in this area will focus on:

Molecular Docking Studies: Computational docking simulations can be used to predict how N-phenyl-N'-4-pyridinylthiourea binds to the active site of specific proteins or enzymes. nih.gov This can help to identify potential biological targets and guide the design of more potent and selective inhibitors.

Quantum Chemical Studies: Quantum chemical calculations can provide detailed insights into the electronic structure and reactivity of N-phenyl-N'-4-pyridinylthiourea. This information is crucial for understanding its chemical properties and how it interacts with other molecules.

Mechanistic Elucidation of Enzyme Inhibition: If N-phenyl-N'-4-pyridinylthiourea is found to be an enzyme inhibitor, detailed kinetic studies will be necessary to elucidate its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov This information is vital for understanding its mode of action.

Investigation of Signaling Pathways: Should the compound exhibit cellular activity, further research will be needed to identify the specific signaling pathways that are affected. nih.govresearchgate.net This will provide a more complete picture of its biological effects and potential therapeutic applications.

A thorough understanding of the molecular interactions of N-phenyl-N'-4-pyridinylthiourea will be the cornerstone for its successful translation from a promising chemical entity to a valuable tool in biology and medicine.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Time | Yield (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Microwave-assisted | 10 min | 98 | Rapid, high efficiency | |

| Solution-phase (reflux) | 6–12 h | 70–85 | Scalability |

Basic: What spectroscopic and crystallographic techniques are used to characterize this thiourea derivative?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., thiourea proton at δ ~10–12 ppm; pyridinyl carbons at δ ~150 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths (C=S: ~1.68 Å) and torsion angles. For example, highlights intermolecular N–H···S hydrogen bonds (2.2–2.5 Å) .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ for C₁₂H₁₀N₄S: calc. 242.06, obs. 242.05) .

Basic: How is the biological activity of N-phenyl-N'-4-pyridinyl thiourea evaluated in preclinical studies?

Methodological Answer:

- Anticancer assays : MTT/proliferation tests against cancer cell lines (e.g., IC₅₀ values in µM range) .

- Antimicrobial screening : Disk diffusion or microdilution assays (e.g., MIC against E. coli or S. aureus) .

- Enzyme inhibition : Kinase or protease inhibition measured via fluorescence polarization .

Advanced: How do intermolecular interactions influence the crystallographic packing of this thiourea?

Methodological Answer:

Crystal packing is governed by:

- N–H···S hydrogen bonds : Form dimers (distance: ~3.1 Å) .

- π-π stacking : Between phenyl and pyridinyl rings (centroid distance: ~3.6–4.0 Å) .

- C–H···π interactions : Stabilize layers (e.g., cyclohexyl H and benzene ring, 3.1 Å) .

Implication : These interactions affect solubility and melting points, critical for formulation.

Advanced: How can computational modeling resolve contradictions in reported biological activity data?

Methodological Answer:

- Molecular docking : Predict binding modes to targets (e.g., kinase active sites) to explain varying IC₅₀ values across studies .

- QSAR models : Relate substituent effects (e.g., electron-withdrawing groups on phenyl) to activity trends .

- DFT calculations : Analyze charge distribution (e.g., sulfur’s nucleophilicity) to rationalize reactivity discrepancies .

Advanced: What methodological challenges arise in studying its role in nanocrystal synthesis?

Methodological Answer:

- Kinetic control : Monitor precursor conversion via ¹³C NMR (e.g., thiourea δ 181 ppm → urea δ 154 ppm) .

- Size-dependent attachment : Use SAXS to correlate ligand structure (e.g., N-phenyl vs. N-methoxy) with PbS nanocrystal size (2–5 nm) .

Table 2: Ligand Effects on Nanocrystal Growth

| Ligand Substituent | Nanocrystal Size (nm) | Growth Rate (nm/min) | Reference |

|---|---|---|---|

| Phenyl | 3.2 ± 0.3 | 0.15 | |

| 4-Methoxyphenyl | 4.8 ± 0.5 | 0.09 |

Advanced: How do structural modifications (e.g., halogenation) alter its bioactivity?

Methodological Answer:

- Halogen addition (Cl, F) : Enhances lipophilicity (logP ↑ by ~0.5–1.0), improving membrane permeability .

- Nitro groups : Increase electron-withdrawing effects, boosting antitubercular activity (MIC ↓ from 25 µM to 8 µM) .

- Methoxy groups : Reduce cytotoxicity (IC₅₀ ↑ from 12 µM to 35 µM in HEK293 cells) .

Advanced: What strategies validate the mechanistic role of this thiourea in catalytic systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten